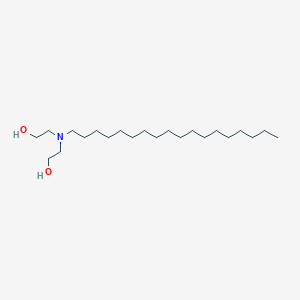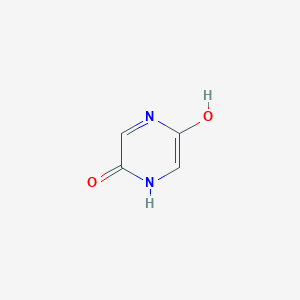
Pyrazine-2,5-diol
Vue d'ensemble
Description
Pyrazine-2,5-diol, also known as 2,5-pyrazinediol, is a pyrazine substituted by a hydroxy group at positions 2 and 5 . It has a CAS Number of 134434-28-9 and a molecular weight of 112.09 .
Molecular Structure Analysis
The molecular structure of this compound consists of a six-membered aromatic ring with two nitrogen atoms opposing each other and four carbon atoms interspersed . The InChI code for this compound is 1S/C4H4N2O2/c7-3-1-5-4 (8)2-6-3/h1-2H, (H,5,8) (H,6,7) .
Physical And Chemical Properties Analysis
This compound is a colorless solid with a peculiar, penetrating odor . It is soluble in water and other polar solvents due to the polarity imparted by the nitrogen atoms . The storage temperature is between 28 C .
Applications De Recherche Scientifique
Activité pharmacologique
Les dérivés de la pyrazine, y compris la pyrazine-2,5-diol, sont connus pour leurs larges activités pharmacologiques. Ils ont été identifiés comme ayant des propriétés antimycobactériennes, antibactériennes, antifongiques, antidiabétiques, diurétiques, anticancéreuses, antivirales, analgésiques et anti-inflammatoires . Ces activités font de la this compound un échafaudage précieux dans la découverte et le développement de médicaments.
Parfumerie et industries alimentaires
La structure unique de la this compound lui permet d'être utilisée comme un échafaudage important dans les parfumeries et les industries alimentaires. Ses dérivés peuvent conférer des saveurs et des parfums souhaitables, améliorant ainsi les qualités sensorielles de divers produits .
Voies de synthèse et activités biologiques
Les progrès récents dans les voies de synthèse des dérivés de la pyrazine ont élargi leurs applications biologiques. La this compound sert de structure de base pour la synthèse de composés ayant une activité pharmacologique significative, tels que des agents antituberculeux et des médicaments antidiabétiques .
Synthèse totale et découverte de médicaments
La this compound est une plateforme pour des approches innovantes de synthèse totale et des efforts de découverte de médicaments. Son profil de réactivité est mis à profit dans les programmes de chimie médicinale pour développer de nouveaux agents thérapeutiques ayant une valeur potentielle dans le traitement des maladies .
Biologie chimique et profils de réactivité
La biologie chimique de la this compound présente un grand intérêt en raison de ses profils de réactivité distincts. Ces propriétés sont utilisées dans le développement de méthodologies de synthèse et les avancées en recherche de biologie chimique .
Synthèse biomimétique
Les dérivés de la this compound peuvent être synthétisés par des procédés biomimétiques. Cette approche implique l'homodimérisation d'α-aminoaldéhydes et l'oxydation ultérieure à l'air, conduisant à la formation d'alcaloïdes de pyrazine 2,5-disubstitués .
Chimie hétérocyclique
En tant que composé hétérocyclique, la this compound est étudiée pour ses propriétés chimiques intéressantes et ses applications potentielles en chimie hétérocyclique. Ce domaine explore la synthèse et la fonctionnalisation des hétérocycles, qui sont essentiels dans de nombreux processus biologiques .
Échafaudage pour les composés fonctionnalisés
La this compound sert d'échafaudage pour des composés hautement fonctionnalisés. Ses dérivés sont explorés pour leurs activités biologiques diverses et leur utilisation potentielle dans divers domaines thérapeutiques .
Safety and Hazards
Mécanisme D'action
Target of Action
Pyrazine-2,5-diol, a derivative of pyrazine, is a biologically active compound . Pyrazine derivatives have been found to exhibit a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Mode of Action
For instance, some pyrazine-containing kinase inhibitors interact with an amino acid in the hinge region of the kinase protein . More research is needed to elucidate the specific mode of action of this compound.
Biochemical Pathways
Pyrazine derivatives have been found to affect various biological pathways, depending on their specific targets
Result of Action
Pyrazine derivatives have been found to exhibit various biological activities, suggesting that they can induce a range of molecular and cellular changes .
Analyse Biochimique
Biochemical Properties
Pyrazine-2,5-diol plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with the enzyme sodium-dependent noradrenaline transporter (SLC6A2), which is a significant regulator of adrenergic neurotransmitters . This interaction helps in lowering blood pressure and regulating cardiovascular functions. Additionally, this compound has been studied for its potential to degrade nicotine through interactions with the aerobic bacterium Arthrobacter nicotinovorans .
Cellular Effects
This compound influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with the sodium-dependent noradrenaline transporter can influence adrenergic signaling pathways, thereby affecting cardiovascular functions . Moreover, this compound’s role in nicotine degradation suggests its potential impact on cellular metabolism related to nicotine processing .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. For example, its interaction with the sodium-dependent noradrenaline transporter involves binding to the transporter protein, which in turn affects the transport of noradrenaline across cell membranes . This binding interaction can lead to the inhibition or activation of downstream signaling pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its degradation can lead to a decrease in its efficacy over time . Long-term studies in vitro and in vivo have indicated that this compound can have sustained effects on cellular processes, although these effects may diminish as the compound degrades.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to have beneficial effects, such as lowering blood pressure and aiding in nicotine degradation . At higher doses, this compound can exhibit toxic or adverse effects. Threshold effects have been observed, where the compound’s efficacy plateaus or decreases beyond a certain dosage.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For instance, its role in nicotine degradation involves interactions with specific enzymes in the aerobic bacterium Arthrobacter nicotinovorans . These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic process.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The sodium-dependent noradrenaline transporter is one such transporter that facilitates the movement of this compound across cell membranes . This transport mechanism affects the compound’s localization and accumulation within specific tissues.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell. For example, this compound may be localized to the cell membrane due to its interaction with the sodium-dependent noradrenaline transporter . This localization can affect its activity and function within the cell.
Propriétés
IUPAC Name |
5-hydroxy-1H-pyrazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O2/c7-3-1-5-4(8)2-6-3/h1-2H,(H,5,8)(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USHRADXTTYICIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=O)N1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50633423 | |
| Record name | 5-Hydroxypyrazin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50633423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
134434-28-9 | |
| Record name | 5-Hydroxypyrazin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50633423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



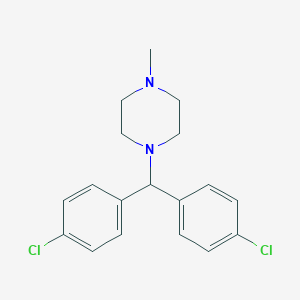
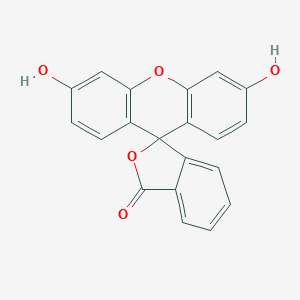
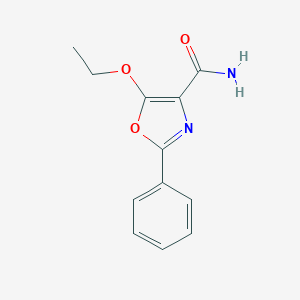

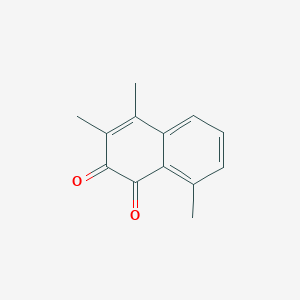
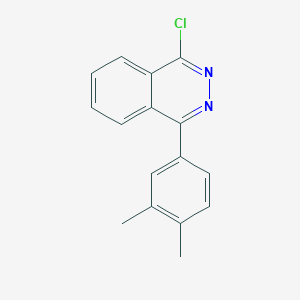
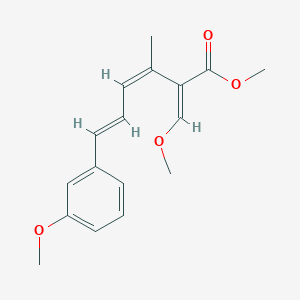
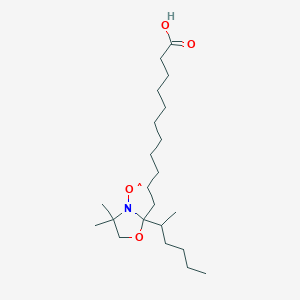
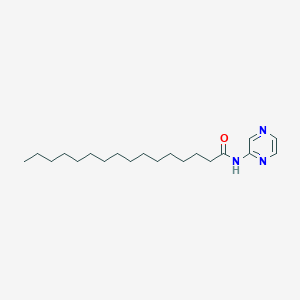
![[2-[(6S,8S,10R,13S,14S,16R,17R)-6-fluoro-17-hydroxy-10,13,16-trimethyl-3-oxo-2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B161927.png)
![(1S,4S,5R,9S,10R,13S,14R)-14-(Hydroxymethyl)-5,9-dimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B161928.png)


